molecular formula C9H9FO B124739 (4-Fluorophenyl)acetone CAS No. 459-03-0

(4-Fluorophenyl)acetone

Cat. No. B124739
CAS RN: 459-03-0
M. Wt: 152.16 g/mol
InChI Key: ZUEKIIWSVFBTCM-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)acetone” is a phenylacetic acid derivative that inhibits the 5-HT2 receptors . It has been shown to have inhibitory activities against dopamine and serotonin by acting as an agonist at the receptor . It also binds to nucleophilic sites on proteins, which may lead to inhibition of protein synthesis . This intermediate presents as a dark yellow liquid and is known to be insoluble in water .


Molecular Structure Analysis

The molecular formula of “(4-Fluorophenyl)acetone” is C9H9FO, and its molecular weight is 152.1656 . The IUPAC Standard InChI is InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Fluorophenyl)acetone” is a liquid with a refractive index of n20/D 1.496 (lit.) . It has a boiling point of 106-107 °C/18 mmHg (lit.) and a density of 1.139 g/mL at 25 °C (lit.) . The compound is combustible .

Scientific Research Applications

Synthesis and Structural Studies

  • (4-Fluorophenyl)acetone has been utilized in the synthesis of various compounds, such as tris(4-fluorophenyl)antimony dibromide, highlighting its role in complex chemical reactions and the formation of novel substances (Sharutin & Sharutina, 2016).
  • It serves as a key intermediate in the synthesis of novel fluorinated aromatic ketones, demonstrating its utility in creating structurally unique and potentially useful compounds (Zhai Zhi-we, 2013).

Sensor Development

  • This chemical has been involved in the development of sensors, such as a solid AIE sensor for detecting acetone vapor, indicating its application in environmental monitoring and safety (Zhang et al., 2022).

Catalysis and Reaction Mechanisms

  • It plays a role in the study of reaction mechanisms, like the cyclisation of certain propanols to chromans, contributing to our understanding of catalysis and chemical transformations (Houghton, Voyle, & Price, 1984).
  • In another instance, it is used in studying acetone reactions on catalysts like ZnxZryOz, which is significant in the field of catalysis and material science (Li, Sun, & Wang, 2019).

Nonlinear Optical Applications

  • Derivatives of (4-Fluorophenyl)acetone have been explored for their potential in nonlinear optical applications, indicating its relevance in the field of photonics and optoelectronics (Raghavendra et al., 2017).

Fluorescence Studies

  • This chemical is also significant in fluorescence studies, as seen in research on fluorescence quenching of certain compounds in the presence of acetone, relevant for sensor development and analytical chemistry (Pattanaik, Nanda, & Sahare, 2006).

Miscellaneous Applications

  • It has been used in experiments to measure temperature and fuel mole fraction in gaseous flows, showcasing its utility in experimental fluid dynamics and combustion studies (Degardin, Renou, & Boukhalfa, 2006).

Safety And Hazards

“(4-Fluorophenyl)acetone” is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

1-(4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEKIIWSVFBTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196641
Record name (4-Fluorophenyl)acetone
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name (4-Fluorophenyl)acetone
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Product Name

(4-Fluorophenyl)acetone

CAS RN

459-03-0
Record name (4-Fluorophenyl)acetone
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Record name (4-Fluorophenyl)acetone
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Record name (4-Fluorophenyl)acetone
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Record name (4-fluorophenyl)acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ML Keshtov, PV Petrovskii, AS Stakhanov… - Doklady Chemistry, 2009 - Springer
The synthesis of BTACPD VIa, containing hexafluoroisopropylidene core fragment, was carried out by the reaction of 1, 1, 1, 3, 3, 3 hexafluoro 2, 2 bis (4 iodophenyl) propane with a …
Number of citations: 6 link.springer.com
K Andersen, J Perregaard, J Arn… - Journal of medicinal …, 1992 - ACS Publications
A series of 3-(4-fluorophenyl)-l/i-indoles substituted in the 1-position with 4-piperidinyl, 1, 2, 3, 6-tetrahydro-4-pyridinyl, and 4-piperazinyl was synthesized. By variation of the …
Number of citations: 53 pubs.acs.org
MV Patel, R Bell, S Majest, R Henry… - The Journal of organic …, 2004 - ACS Publications
4,5-Diaryl-1H-pyrazole-3-ol was utilized as a versatile template to synthesize several classes of compounds such as pyrazolo-oxazines 7, pyrazolo-benzooxazines 9, pyrazolo-oxazoles …
Number of citations: 121 pubs.acs.org
P Matzel, L Krautschick, M Höhne - ChemBioChem, 2017 - Wiley Online Library
Imine reductases (IREDs) have emerged as promising enzymes for the asymmetric synthesis of secondary and tertiary amines starting from carbonyl substrates. Screening the substrate …
AP Green, NJ Turner, E O'Reilly - … Chemie International Edition, 2014 - Wiley Online Library
The widespread application of ω‐transaminases as biocatalysts for chiral amine synthesis has been hampered by fundamental challenges, including unfavorable equilibrium positions …
Number of citations: 198 onlinelibrary.wiley.com
R Cairns, A Gomm, C Peel, M Sharkey… - ChemCatChem, 2019 - Wiley Online Library
The development of effective high‐throughput screening assays has contributed greatly to the wealth of designer enzymes available, by enabling rapid identification of desired variants …
MP Thompson, SR Derrington, RS Heath, JL Porter… - Tetrahedron, 2019 - Elsevier
… With a flow rate of 0.2 mL min −1 of ammonium formate (1 M, pH 9) containing 4-fluorophenyl acetone 4 (10 mM) and NAD+ (0.5 mM) conversions to 5 of up to 68% were achieved in …
Number of citations: 78 www.sciencedirect.com
RK Chalannavar, VK Narayanaswamy… - African Journal of …, 2012 - ajol.info
The aim of this study was to investigate the essential oil composition of Psidium cattleianum var. lucidum from South Africa. The essential oils were extracted by hydrodistillation and the …
Number of citations: 29 www.ajol.info
P Vitale, VM Abbinante, FM Perna… - Advanced Synthesis …, 2017 - Wiley Online Library
In this contribution, we report the first successful baker's yeast reduction of arylpropanones using deep eutectic solvents (DESs) as biodegradable and non‐hazardous co‐solvents. The …
Number of citations: 83 onlinelibrary.wiley.com
M Zhang, R Dally, W Bullock - Synthetic communications, 2004 - Taylor & Francis
A general and practical synthetic method was developed for indoline‐5‐sulfonic acids bearing a thiazole heterocycle attached to the nitrogen atom. Two select sulfonic acids were …
Number of citations: 2 www.tandfonline.com

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